![molecular formula C12H14ClIO B13088923 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₂H₁₄ClIO It is characterized by the presence of a benzene ring substituted with a chlorine atom and a 2-iodocyclopentyl group linked via an oxy-methyl bridge
Métodos De Preparación
The synthesis of 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 2-iodocyclopentyl intermediate: This step involves the iodination of cyclopentane to introduce the iodine atom.
Oxy-methylation: The 2-iodocyclopentyl intermediate is then reacted with formaldehyde to form the oxy-methyl bridge.
Substitution on the benzene ring: Finally, the oxy-methylated intermediate is reacted with 1-chloro-3-bromobenzene under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Análisis De Reacciones Químicas
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the oxy-methyl bridge can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene can be compared with similar compounds such as:
1-Chloro-3-{[(2-bromocyclopentyl)oxy]methyl}benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chloro-3-{[(2-fluorocyclopentyl)oxy]methyl}benzene: The presence of fluorine alters the compound’s electronic properties and biological activity.
1-Chloro-3-{[(2-chlorocyclopentyl)oxy]methyl}benzene: The chlorine atom in the cyclopentyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C12H14ClIO |
|---|---|
Peso molecular |
336.59 g/mol |
Nombre IUPAC |
1-chloro-3-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14ClIO/c13-10-4-1-3-9(7-10)8-15-12-6-2-5-11(12)14/h1,3-4,7,11-12H,2,5-6,8H2 |
Clave InChI |
SOPLNYPYXDJIHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)I)OCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


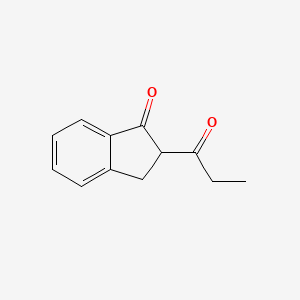
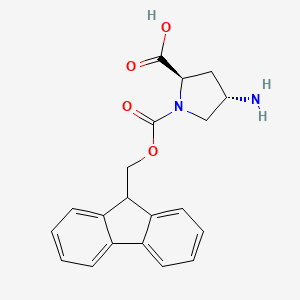
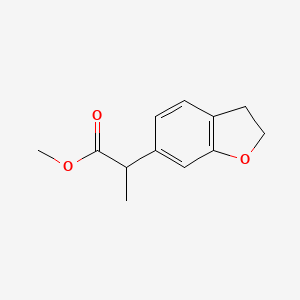
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
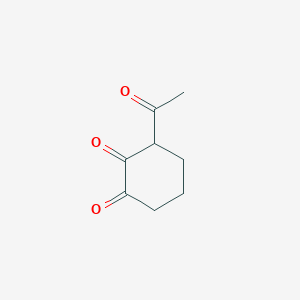
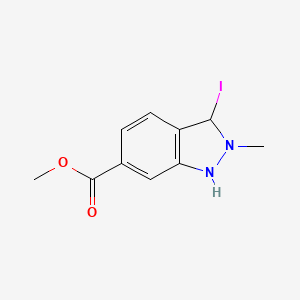
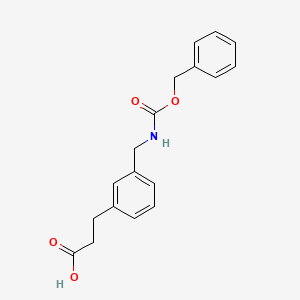
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)
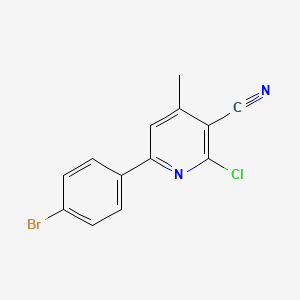
![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
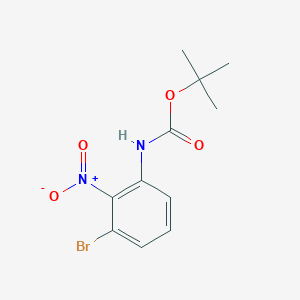
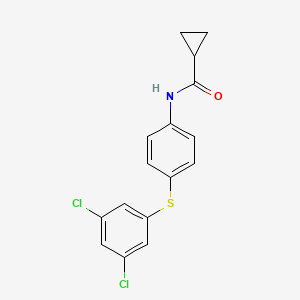
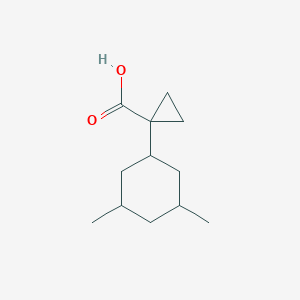
![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13088913.png)
